1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea
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Overview
Description
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. The key steps include:
Formation of the Thiophene-2-carbonyl Intermediate: This step involves the acylation of thiophene to introduce the carbonyl group.
Synthesis of 1,2,3,4-Tetrahydroquinoline: This can be achieved through the reduction of quinoline or via cyclization reactions.
Coupling Reaction: The thiophene-2-carbonyl intermediate is then coupled with 1,2,3,4-tetrahydroquinoline under specific conditions to form the desired product.
Urea Formation: The final step involves the reaction of the intermediate with m-tolyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers may investigate the biological activity of this compound, including its interactions with enzymes or receptors.
Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Quinoline Derivatives: Compounds like 1,2,3,4-tetrahydroquinoline and its various substituted forms.
Urea Derivatives: Other urea-based compounds, such as N-phenylurea.
Uniqueness
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is unique due to its combination of thiophene, quinoline, and urea moieties. This structural complexity provides it with distinct chemical and biological properties that may not be present in simpler analogs.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-5-2-7-17(13-15)23-22(27)24-18-9-10-19-16(14-18)6-3-11-25(19)21(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTYEUKZVHZESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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